Pyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
Pyrazolo[1,5-a]pyrimidin-2-amine: is a fused, rigid, and planar nitrogen-heterocyclic compound that contains both pyrazole and pyrimidine rings. This structural motif is a privileged scaffold in medicinal chemistry due to its synthetic versatility and potential biological activities. The compound has garnered significant attention for its applications in drug discovery and material science.
Scientific Research Applications
Chemistry: Pyrazolo[1,5-a]pyrimidin-2-amine is used as a building block in organic synthesis to create diverse chemical libraries for drug discovery .
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents targeting various diseases .
Industry: The compound’s photophysical properties make it valuable in material science for applications such as fluorescent probes and organic light-emitting devices .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidin-2-amine (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been identified as strategic compounds for optical applications and have shown potential as anticancer agents . .
Mode of Action
It’s known that these compounds have significant photophysical properties , which suggests they may interact with their targets through light-induced processes
Biochemical Pathways
Given their potential as anticancer agents , it can be inferred that these compounds may interfere with pathways related to cell proliferation and survival
Pharmacokinetics
These compounds have been identified as strategic compounds for optical applications due to their significant photophysical properties , suggesting they may have good bioavailability
Result of Action
Given their potential as anticancer agents , it can be inferred that these compounds may induce cell death or inhibit cell proliferation in cancer cells
Action Environment
These compounds have been identified as strategic compounds for optical applications due to their significant photophysical properties , suggesting they may be sensitive to light and other environmental factors
Future Directions
The future directions for Pyrazolo[1,5-a]pyrimidin-2-amine research involve improving the process efficiency, minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . Additionally, the compound’s potential as an optical sensor for albumins suggests promising applications in this area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidin-2-amine typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of catalysts and optimized reaction parameters can enhance the overall efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness: Pyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structural arrangement and versatile synthetic routes. Its ability to undergo various chemical reactions and its significant biological activities distinguish it from other similar compounds .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFZCYFAUHHOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-76-9 |
Source
|
Record name | pyrazolo[1,5-a]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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